N-(3-Nitrophenyl)benzenesulfonamide is an organic compound classified under the benzenesulfonamide family. This compound features a sulfonamide group attached to a benzene ring, specifically with a nitro group located at the meta position relative to the sulfonamide. Its molecular formula is , and it is identified by the CAS number 80-37-5. The compound is notable for its potential applications in medicinal chemistry, materials science, and biological research.
N-(3-Nitrophenyl)benzenesulfonamide is sourced from synthetic organic chemistry, typically produced through nitration processes involving N-phenylbenzenesulfonamide. It falls into the broader category of sulfonamides, which are characterized by the presence of a sulfonyl group () bonded to a nitrogen atom. This classification highlights its relevance in both pharmaceutical and industrial contexts.
The synthesis of N-(3-Nitrophenyl)benzenesulfonamide primarily involves the nitration of N-phenylbenzenesulfonamide. A common synthetic route includes:
In industrial settings, large-scale production may utilize continuous flow reactors for improved efficiency. The nitration reaction conditions are optimized for high purity, often followed by purification techniques such as recrystallization or chromatography to isolate the desired product.
N-(3-Nitrophenyl)benzenesulfonamide has a distinct molecular structure characterized by:
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
N-(3-Nitrophenyl)benzenesulfonamide can participate in various chemical reactions:
The mechanism of action for N-(3-Nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, particularly in medicinal chemistry:
This interaction highlights its potential therapeutic applications, especially in conditions where modulation of carbonic anhydrase activity is beneficial.
N-(3-Nitrophenyl)benzenesulfonamide has several significant applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2